Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrazine derivative with an oxabicyclo[2.2.2]octane precursor. The iodination step is crucial and is usually performed using iodine or an iodine-containing reagent under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrazine ring or the bicyclic structure.
Ring-Opening Reactions: The oxabicyclo[2.2.2]octane ring can be opened under specific conditions, leading to different structural derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the pyrazine ring or the bicyclic structure.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure and the presence of the iodine atom can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate
- Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Uniqueness
Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the pyrazine ring and the iodinated methyl group, which confer distinct chemical properties and reactivity compared to other similar bicyclic compounds.
Properties
Molecular Formula |
C15H19IN2O3 |
---|---|
Molecular Weight |
402.23 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-pyrazin-2-yl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C15H19IN2O3/c1-2-20-13(19)15-5-3-14(10-16,4-6-15)21-12(15)11-9-17-7-8-18-11/h7-9,12H,2-6,10H2,1H3 |
InChI Key |
MCIQQDOZOVPQCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=NC=CN=C3)CI |
Origin of Product |
United States |
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